molecular formula C14H5F5O5 B3823180 5-(2,3,4,5,6-Pentafluorophenoxy)benzene-1,3-dicarboxylic acid

5-(2,3,4,5,6-Pentafluorophenoxy)benzene-1,3-dicarboxylic acid

Cat. No.: B3823180
M. Wt: 348.18 g/mol
InChI Key: NQEBOPPJXPOQPN-UHFFFAOYSA-N
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Description

5-(2,3,4,5,6-Pentafluorophenoxy)benzene-1,3-dicarboxylic acid is a fluorinated aromatic compound It is characterized by the presence of a pentafluorophenoxy group attached to a benzene ring, which is further substituted with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5,6-Pentafluorophenoxy)benzene-1,3-dicarboxylic acid typically involves the reaction of 2,3,4,5,6-pentafluorophenol with a suitable benzene-1,3-dicarboxylic acid derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4,5,6-Pentafluorophenoxy)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under suitable conditions.

    Substitution: The fluorine atoms on the pentafluorophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid groups can yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(2,3,4,5,6-Pentafluorophenoxy)benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its fluorinated nature imparts unique properties to the resulting compounds, such as increased stability and hydrophobicity.

    Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes. Its fluorine atoms enhance the visibility of the molecules in techniques like nuclear magnetic resonance (NMR) and positron emission tomography (PET).

    Industry: Used in the production of advanced materials, including coatings, adhesives, and high-performance polymers.

Mechanism of Action

The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenoxy)benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, while the fluorinated phenoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobenzoic acid: Similar in structure but lacks the phenoxy group, resulting in different chemical properties and reactivity.

    2,3,4,5,6-Pentafluorophenol: Contains the pentafluorophenoxy group but lacks the carboxylic acid groups, leading to different applications and reactivity.

    2,3,4,5,6-Pentafluorobenzaldehyde: Similar fluorinated aromatic compound with an aldehyde group instead of carboxylic acids.

Uniqueness

5-(2,3,4,5,6-Pentafluorophenoxy)benzene-1,3-dicarboxylic acid is unique due to the combination of its fluorinated phenoxy group and carboxylic acid groups. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to form various derivatives. Its unique structure makes it valuable in diverse scientific and industrial applications.

Properties

IUPAC Name

5-(2,3,4,5,6-pentafluorophenoxy)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F5O5/c15-7-8(16)10(18)12(11(19)9(7)17)24-6-2-4(13(20)21)1-5(3-6)14(22)23/h1-3H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEBOPPJXPOQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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